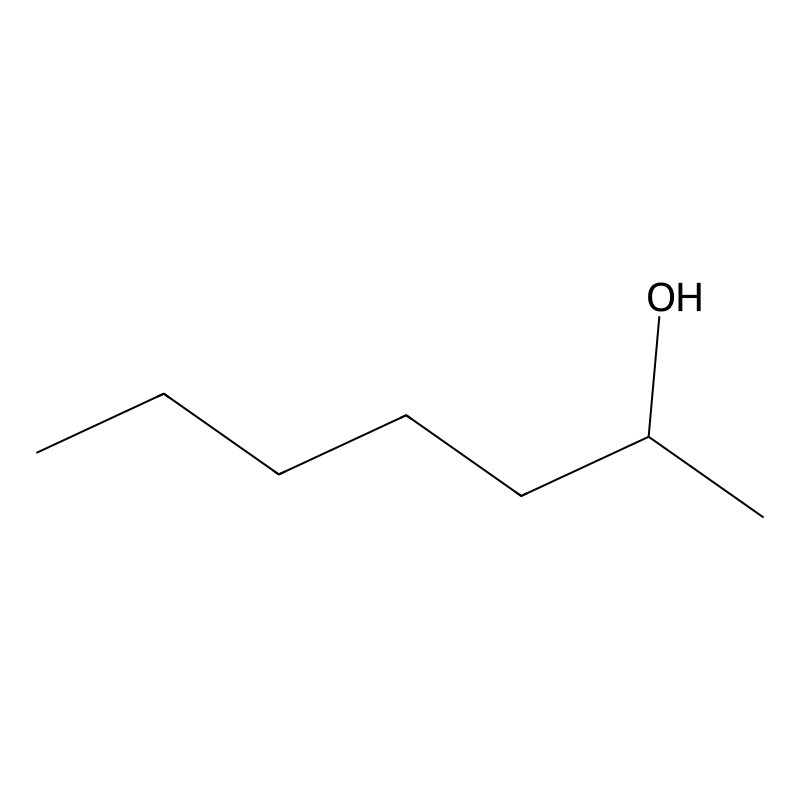

2-Heptanol

C7H16O

CH3(CH2)4CHOHCH3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C7H16O

CH3(CH2)4CHOHCH3

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in alcohol and ether; slightly soluble in wate

Synonyms

Canonical SMILES

Primary Research Applications of 2-Heptanol

The table below summarizes the core areas where 2-Heptanol is applied in research, along with its specific functions and related experimental findings.

| Research Area | Specific Function/Role | Key Findings/Context |

|---|---|---|

| Agricultural Bio-Control | Antifungal agent against postharvest pathogens like Botrytis cinerea (gray mold) [1] [2]. | Inhibits mycelial growth and spore viability; disrupts fungal membrane integrity and intracellular nutrient balance [1] [2]. |

| Cellular & Physiological Studies | Reversible inhibitor of gap junction communication [3] [4]. | Blocks intercellular channels (connexons), used to study roles of cell-cell communication in tissues like heart and brain [3] [4]. |

| Organic & Pharmaceutical Synthesis | Chiral intermediate or substrate in enzymatic resolution [4]. | Serves as a model substrate for lipases to produce enantiopure (S)-2-heptanol, a potential intermediate for drugs like anti-Alzheimer agents [4]. |

| Industrial Chemistry & Analysis | Solvent for liquid-liquid extraction [5]; component in fragrance and flavor analysis [6] [7]. | Effectively extracts bio-derived 2,3-butanediol from water [5]; contributes green, fruity, and herbal notes in consumer product profiling [7]. |

Detailed Experimental Protocols

Antifungal Activity Assessment

The following workflow illustrates the common methodology used to evaluate the antifungal efficacy of this compound, both in laboratory media and in live plant tissues:

For the in vitro assay, a dichotomous Petri dish containing potato dextrose agar is used. A plug of the pathogen (e.g., B. cinerea) is placed on one side, while a filter paper with varying amounts of this compound (e.g., 5-20 µL, corresponding to 0.05-0.21 µL cm⁻³) is placed on the other. The plate is sealed and incubated at 25°C for 5 days, after which the colony diameter is measured to calculate the inhibition rate [1] [2].

In the in vivo assay, tomatoes are wounded and inoculated with the pathogen. A Petri dish containing a specific concentration of this compound (e.g., 0.02-0.16 µL cm⁻³) is placed at the base of a sealed glass chamber containing the inoculated fruits. The development of lesions on the tomatoes is monitored and measured daily to assess disease progression [1] [2].

Investigation of Antifungal Mechanism

To elucidate the mechanism of action, researchers typically employ the following methods on fungal samples treated with this compound [1] [2]:

- Fluorescence Microscopy: Spores are stained with FDA (fluorescein diacetate) for viability and PI (propidium iodide) for membrane integrity. Viable spores with intact membranes fluoresce green, while dead spores with compromised membranes fluoresce red.

- Leakage Assays: The leakage of intracellular materials, such as nucleic acids (measured by absorbance at 260 nm) and proteins (measured with a Bradford assay kit), into the supernatant is quantified.

- Transcriptomic Analysis: RNA sequencing (RNA-Seq) is performed to analyze global gene expression changes. This can reveal that this compound dysregulates genes involved in membrane transport and amino acid metabolism, leading to nutrient depletion and cell death [1] [2].

Properties and Industrial Context

Key Physicochemical Properties

Understanding the physical properties of this compound is crucial for experimental design.

| Property | Value / Description |

|---|---|

| CAS Number | 543-49-7 [1] [8] [7] |

| Molecular Formula | C₇H₁₆O [7] |

| Appearance | Clear, colorless liquid [8] [7] |

| Boiling Point | 160 - 162 °C [8] [7] |

| Solubility in Water | ~3.3 - 3.6 g/L at 25°C [7] |

| log P (o/w) | 2.31 (estimated) [7] |

| Flash Point | ~64 °C (~148 °F) [7] |

Market and Supply Landscape

The this compound market is driven by demand from the flavors and fragrances, pharmaceutical, and chemical synthesis industries [9] [8]. The global market was valued at around USD 0.15 billion in 2022 and is projected to grow [9]. Key suppliers include Capot Chemical, Service Chemical Inc., HBCChem Inc., Sigma-Aldrich, and Tokyo Chemical Industry (TCI), among others [9] [7].

This compound is a multifaceted research tool with significant potential, particularly in developing sustainable agricultural solutions and advancing synthetic chemistry. Its applications span from direct biocontrol to fundamental physiological research.

References

- 1. Frontiers | 2 - Heptanol inhibits Botrytis cinerea by accelerating amino... [frontiersin.org]

- 2. This compound inhibits Botrytis cinerea by accelerating amino ... [pmc.ncbi.nlm.nih.gov]

- 3. Heptanol - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Heptanol - an overview [sciencedirect.com]

- 5. Re-evaluating this compound as solvent for the extraction of 2, ... [sciencedirect.com]

- 6. Part II—Volatile Profiles of Kiwi Kefir-like Beverages ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 543-49-7 [thegoodscentscompany.com]

- 8. Understanding this compound: Properties, Applications, and ... [nbinno.com]

- 9. - 2 Market Size, Top Heptanol , Pain Points Solved... Applications [linkedin.com]

2-Heptanol solubility ethanol diethyl ether

Solubility and Key Properties

The table below summarizes the basic solubility information and key physical properties of 2-Heptanol from technical sources.

| Property | Value / Description |

|---|---|

| Solubility in Water | 3.3 g/L [1] |

| Solubility in Ethanol | Soluble [1] [2] |

| Solubility in Diethyl Ether | Soluble [1] [2] |

| Molecular Formula | C₇H₁₆O [1] [3] |

| Molecular Weight | 116.20 g·mol⁻¹ [1] [3] |

| Density | 0.817 g·mL⁻¹ [1] [2] |

| Boiling Point | 159 °C (318 °F; 432 K) [1] [2] |

| Melting Point | -30.2 °C (-22.4 °F; 243.0 K) [1] [2] |

Experimental Considerations

The search results do not contain detailed experimental protocols for determining the solubility of this compound. When planning laboratory work, consider these general principles and the specific hazards of this compound:

- General Solubility Procedure: A standard approach involves the stepwise addition of the solid or liquid solute (this compound) to the solvent (e.g., ethanol or diethyl ether) in a controlled temperature environment, with constant stirring, until no more solute dissolves.

- Safety and Handling: this compound is a flammable liquid and can be harmful. Key safety measures include [4]:

- Personal Protective Equipment (PPE): Use protective gloves and safety goggles.

- Ventilation: Use local exhaust or ensure good general ventilation to avoid inhalation of vapors.

- Fire Safety: Keep away from open flames and hot surfaces. Its flash point is 71°C [1] [4]. In case of a fire, use alcohol-resistant foam, dry powder, or carbon dioxide to extinguish.

- Health Effects: The substance is irritating to the eyes, respiratory tract, and skin. It can cause dryness or cracking of the skin with repeated exposure [4].

Experimental Workflow Visualization

The following diagram outlines the general decision-making workflow for a solubility experiment, incorporating the specific safety considerations for this compound.

Molecular Structure and Relationships

This diagram illustrates the chemical structure of this compound and its relationship with the solvents mentioned.

References

Separation and Analysis of 2-Heptanol Enantiomers

Here is a summary of key chiral separation techniques applicable to 2-heptanol, based on the information gathered.

| Technique | Principle | Application / Note |

|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility/different interactions with chiral stationary phase [1]. | Detailed protocol exists for this compound analysis [2]. |

| Diastereomeric Salt Crystallization | Forming crystals with chiral resolving agent; one diastereomer salt precipitates [3]. | Common in pharmaceutical manufacturing; finding optimal agent is challenging [3]. |

| Chiral Liquid Chromatography | Direct resolution via interaction with Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additive (CMA) [4]. | Common for pharmaceutical compounds; specific column/conditions needed [4]. |

Detailed Experimental Protocol: Chiral GC with Derivatization

For determining the enantiomeric composition of chiral alcohols like this compound, a highly effective method involves derivatization to acetate esters followed by analysis on a chiral GC column [2].

| Protocol Step | Specific Parameters & Materials |

|---|---|

| 1. Derivatization (Acylation) |

| - Reagents | • Chiral alcohol (e.g., this compound): 2 mmol • Derivatizing agent: Acetic acid, 3 mmol • Catalyst: Iodine (I₂), 0.06 mmol • Drying agent: Anhydrous Na₂SO₄, 0.02 mmol [2]. | | - Reaction Conditions | • Temperature: 100°C • Time: 48 hours • Vessel: 3 mL amber screw-cap vial • Environment: Solvent-free [2]. | | 2. Gas Chromatography Analysis | | | - Chiral GC Column | • Column: CP Chirasil-DEX CB (25 m × 0.25 mm, 0.25 µm film) [2]. | | - Carrier Gas | • Hydrogen, at a linear velocity of 80 cm/s [2]. | | - Temperatures | • Injector: 230°C • Detector (FID): 250°C [2]. | | - Performance | • For 2-hexyl acetate (very similar to 2-heptyl acetate), a separation factor (α) of 1.95 was achieved, indicating good resolution [2]. |

This workflow can be visualized in the following diagram, which outlines the key steps from sample preparation to data analysis:

Workflow for Chiral Analysis of this compound via GC

Modern Approaches and Industrial Context

The field of chiral separation is advancing, particularly in methods used for manufacturing.

- Predictive Design for Crystallization: A recent study demonstrates a machine learning model that predicts optimal resolving agents for diastereomeric salt crystallization. This approach has shown a four to six-fold improvement in success rate compared to traditional trial-and-error methods [3].

- Pharmaceutical Importance: Chiral separation is critical in drug development. Enantiomers can have drastically different biological activities—one may be therapeutically active while the other could be inactive or even toxic [4]. The tragic case of Thalidomide is a historical example that underscores this necessity [4].

References

Hazard Classification and Physical Properties

The following tables consolidate the key hazard and safety information for 2-Heptanol from the safety data sheets.

Table 1: GHS Hazard Classification of this compound [1] [2]

| Hazard Aspect | Classification | Hazard & Precautionary Statements |

|---|

| Flammability | Flammable Liquid Category 3 | H226: Flammable liquid and vapour. P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. | | Health Effects | • Acute Toxicity (Category 4, Dermal) • Skin Irritation (Category 2) • Serious Eye Irritation (Category 2A) | H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. P280: Wear protective gloves/clothing/eye/face protection. | | Environmental Hazards | Not classified | - |

Table 2: Physical and Chemical Properties [1] [2]

| Property | Value / Description |

|---|---|

| Physical State | Liquid [1] [2] |

| Appearance | Colorless [2] |

| Odor | Mild [2] |

| Boiling Point | 160 - 162 °C [1] [2] |

| Melting Point | -30.15 °C [1] |

| Flash Point | 59 °C [1] |

| Flammability | Lower explosion limit: 0.9 %(V) [1] |

| Vapor Pressure | 1.6 hPa at 25 °C [1] |

| Density | 0.817 g/cm³ at 25 °C [1] |

| Water Solubility | 3.27 g/L [1] / Slightly soluble [2] |

| Stability | Stable under recommended storage conditions [1] [2] |

Exposure Controls and Personal Protective Equipment (PPE)

For safe handling of this compound, implement the following engineering controls and personal protective equipment.

- Engineering Controls: Handle the substance in a properly operating chemical fume hood to ensure adequate ventilation and minimize inhalation exposure [2].

- Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges [1] [2].

- Hand Protection: Wear impervious gloves. Nitrile rubber gloves with a minimum thickness of 0.4 mm are recommended, offering a penetration time of up to 480 minutes [1] [2].

- Eye/Face Protection: Use safety glasses or a face shield [1] [2].

- Skin/Body Protection: Wear protective work clothing or a complete suit protecting against chemicals [1] [2].

Safe Handling and Storage Protocols

Adherence to these protocols is essential for minimizing risk in the laboratory.

- Handling Precautions:

- Storage Conditions:

First Aid and Emergency Measures

The following first aid measures are recommended in case of exposure [1] [2].

First aid measures for this compound exposure. Always consult a physician [1] [2].

Accidental Release and Fire Response

- Spill Response:

- Personal Precautions: Evacuate unnecessary personnel, wear adequate PPE, and ensure good ventilation [1] [2].

- Containment: Prevent the liquid from entering drains, sewers, or water courses [1] [2].

- Clean-up: Contain spillage and collect with non-combustible absorbent material (e.g., sand, vermiculite). Place in a container for disposal according to regulations [1].

- Fire Fighting:

- Suitable Extinguishing Media: Dry powder, carbon dioxide, or alcohol-resistant foam [1] [2]. Do NOT use a water jet [1].

- Special Hazards: Combustion may produce carbon monoxide and carbon dioxide [2].

- Protection for Firefighters: Wear self-contained breathing apparatus and a fully protective impervious suit [1] [2].

Experimental Handling Workflow

The diagram below outlines a logical workflow for safely planning and conducting experiments with this compound.

Experimental workflow for safe handling of this compound, incorporating hazard controls and emergency readiness [1] [2].

Disposal and Regulatory Information

- Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations [1] [2].

- Transport Information:

References

Natural Occurrence of 2-Heptanol in Foods

| Food Category | Specific Examples |

|---|---|

| Fruits & Berries | Apple, banana, various berries, grapes, strawberry jam, Arctic bramble, passion fruit, Rubus coreanus fruits [1] [2] [3] |

| Nuts & Seeds | Coconut, coconut milk, peanuts, hazelnuts (fiberts), soybeans [3] |

| Vegetables & Mushrooms | Cooked potato, ginger, beans, mushrooms, sweet corn [3] |

| Animal Products | Various cheeses, fried beef, chicken fat, chicken sausages [1] [3] |

| Beverages | Beer, hop oil, brandy, rum, grape wines, cognac, coffee, tea, cocoa [3] |

| Herbs & Spices | Clove bud, buckwheat, sweet corn, malt, curcuma, mastic gum leaf oil [3] |

Analytical and Experimental Methodologies

For researchers aiming to detect, quantify, or study 2-heptanol, here are key methodologies and physicochemical properties.

Experimental Workflow for Analysis

The following diagram outlines a general experimental workflow for the analysis of this compound from food samples, from preparation to identification.

Experimental workflow for analyzing this compound in foods

- Sample Preparation: Food tissues are homogenized or ground. For solid-phase microextraction (SPME), samples may be incubated in a sealed vial to allow volatiles to equilibrate in the headspace [2].

- Volatile Compound Extraction: Common techniques include Headspace-SPME, where a fiber coated with a stationary phase adsorbs volatile compounds from the vapor above the sample [2]. Other methods involve solvent extraction or distillation.

- Separation & Detection:

- Identification & Quantification:

Key Physicochemical Properties

Understanding these properties is crucial for experimental design, particularly in extraction and separation steps [3] [5] [6]:

- CAS Number: 543-49-7

- Molecular Formula: C₇H₁₆O

- Molecular Weight: 116.20 g/mol

- Water Solubility: ~3.27 - 3.57 g/L at 25°C

- Boiling Point: 160 - 162 °C

- Log P (Octanol-Water): ~2.3 (indicates high hydrophobicity)

- Odor Description: Fresh, lemongrass, herbal, sweet, floral, fruity, green.

Research Context and Potential Applications

- Role in Flavor and Pest Interactions: As a volatile organic compound, this compound contributes to the characteristic aromas of many foods [1] [2]. Its presence also plays a role in ecological interactions, such as repelling certain insect pests [1].

- Emerging Application: Antifungal Agent: Recent research highlights this compound's potential as a natural biocontrol agent. Studies show it can effectively inhibit the growth of fungal pathogens like Botrytis cinerea (gray mold) on postharvest tomatoes. The proposed mechanism involves compromising microbial membrane integrity and disrupting amino acid metabolism [1] [2].

References

- 1. This compound inhibits Botrytis cinerea by accelerating amino ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits Botrytis cinerea by accelerating amino ... [frontiersin.org]

- 3. - 2 , 543-49-7 heptanol [thegoodscentscompany.com]

- 4. Showing Compound (±)-2-Heptanol (FDB012104) [foodb.ca]

- 5. - 2 | 543-49-7 Heptanol [chemicalbook.com]

- 6. This compound - the NIST WebBook [webbook.nist.gov]

2-Heptanol in banana fruit aroma compounds

The Role of 2-Heptanol in Banana Aroma

This compound is identified as one of the key volatile compounds contributing to the aromatic profile of bananas. It is found in both commercial banana essence and fresh banana fruit paste. Research using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) has shown that this compound, along with compounds like isoamyl acetate and ethyl butyrate, is present in high concentrations and is readily detected by sensory panelists, indicating its significant contribution to the overall aroma [1].

The compound's organoleptic properties are described as having a fruity, green, earthy, and bitter taste, with an odor characterized as fresh, lemongrass, herbal, sweet, and floral [2].

Chemical and Physical Profile of this compound

The table below summarizes the key identifiers and physical properties of this compound for laboratory reference:

| Property | Value / Description |

|---|---|

| CAS Number | 543-49-7 [2] |

| Molecular Formula | C₇H₁₆O [2] |

| Molecular Weight | 116.20 g/mol [2] |

| Physical Description | Colorless clear liquid [2] |

| Boiling Point | 160 - 162 °C @ 760 mmHg [2] |

| Odor Type | Citrus [2] |

| Odor Description | Fresh lemon grass, herbal, sweet, floral, fruity, green [2] |

| Flavor Description | Fruity, green, earthy, bitter [2] |

| Solubility in Water | 3270 - 3569 mg/L @ 25 °C [2] |

| logP (o/w) | 2.31 (estimated) [2] |

Experimental Protocol for Aroma Analysis

The primary methodology for identifying and quantifying this compound in banana fruit involves a combination of analytical techniques as described in the key study [1].

Sample Preparation:

- For Commercial Banana Essence: The essence is used directly, often without extensive preparation.

- For Fresh Banana Fruit: Fresh fruit is processed into a homogeneous paste. This disruption of tissue is crucial for releasing previously compartmentalized enzymes and substrates that form volatile compounds [3].

Extraction of Volatiles: Volatile compounds from both sample types are typically extracted using methods such as Headspace-Solid Phase Microextraction (HS-SPME) or solvent extraction, which concentrate the aroma compounds for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Purpose: To separate the complex mixture of volatiles and identify each component based on their mass spectrum.

- Procedure: The extracted volatiles are injected into a GC system. They are vaporized and carried by an inert gas through a column, where they separate based on their affinity for the column coating and the carrier gas.

- Detection: As compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against standard reference libraries (e.g., NIST) for identification. A total of 43 and 26 compounds were quantified in commercial banana essence and fresh banana fruit paste, respectively, using this method [1].

Gas Chromatography-Olfactometry (GC-O):

- Purpose: To determine which of the separated compounds are actually aroma-active and contribute to the overall scent.

- Procedure: The effluent from the GC column is split between the mass spectrometer and a specialized olfactory port where a human assessor sniffs the air.

- Data Collection: The panelist records the perceived intensity and description of each aroma as it elutes. This technique confirmed that this compound is one of the compounds "most detected by GC-O panelists" [1].

Graphviz Workflow Diagram

The following diagram illustrates the experimental workflow for analyzing this compound in bananas using DOT language, which can be rendered into a diagram with Graphviz.

Experimental workflow for identifying and validating aroma-active compounds.

Key Takeaways

- Significant Contributor: this compound is a verified aroma-active compound in banana, notable for its high concentration and detection in sensory analysis [1].

- Analytical Gold Standard: The combined use of GC-MS for identification and GC-O for sensory validation is the definitive method for profiling key aroma compounds like this compound [1].

- Compound Characteristics: Its distinct fruity, green, and earthy flavor notes, along with favorable physicochemical properties like moderate water solubility, define this compound's role in banana aroma [2].

References

Comprehensive Application Notes and Protocols: 2-Heptanol as an Antifungal Agent Against Botrytis cinerea

Then, I will now begin writing the main body of the report.

Introduction

Botrytis cinerea, a destructive necrotrophic fungal pathogen, is responsible for significant economic losses in global agriculture, estimated at approximately $100 billion annually [1]. This pathogen affects over 200 plant species, including high-value crops such as tomatoes, grapes, and apples, causing gray mold disease that substantially compromises postharvest quality and marketability [2] [3]. Current dependence on chemical fungicides for controlling this pathogen has led to concerning issues including environmental contamination, potential human health risks, and the emergence of fungicide-resistant strains [2] [4]. These challenges have accelerated the search for sustainable alternatives that are effective yet environmentally compatible.

2-Heptanol (2-HE), a volatile organic compound (VOC) naturally produced by various microorganisms, plants, and animals, has recently emerged as a promising biocontrol agent with significant antifungal properties [5] [2]. This secondary alcohol, chemically identified as heptan-2-ol (CAS No. 543-49-7), is characterized by its low molecular weight (116.20 g/mol) and relatively high volatility, making it particularly suitable for fumigation applications in postharvest storage environments [6] [7]. Recent research has demonstrated that 2-HE exhibits robust antifungal activity against B. cinerea through novel mechanisms involving disruption of membrane integrity and alteration of metabolic pathways, offering a sustainable control strategy that aligns with the growing demand for reducing synthetic pesticide usage in agricultural systems [5].

Antifungal Efficacy of this compound

In Vitro Antifungal Activity

The efficacy of this compound against Botrytis cinerea has been systematically evaluated through both in vitro and in vivo studies, demonstrating dose-dependent inhibition of fungal growth and development. In controlled laboratory conditions, 2-HE effectively suppressed mycelial growth and reduced spore viability, with higher concentrations resulting in progressively greater inhibition rates [5] [2].

Table 1: In Vitro Antifungal Activity of this compound Against B. cinerea

| Concentration (μL·cm⁻³) | Inhibition Rate (%) | Spore Viability Reduction | Membrane Integrity Compromise |

|---|---|---|---|

| 0.05 | 18.35 | Moderate | Partial |

| 0.10 | 42.60 | Significant | Noticeable |

| 0.16 | 67.85 | Extensive | Severe |

| 0.21 | 85.20 | Nearly complete | Extensive |

In Vivo Efficacy on Tomato Fruits

In vivo studies conducted on tomato fruits have confirmed the protective efficacy of 2-HE against B. cinerea infections. Research demonstrated that 2-HE treatments not only reduced lesion diameter but also enhanced the activity of key antioxidant enzymes in the host tissue, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) [5] [2]. Importantly, the treatment did not negatively impact the postharvest quality parameters of tomatoes, maintaining acceptable levels of total soluble solids (TSS) and titratable acidity (TA) throughout the storage period [2].

Table 2: In Vivo Efficacy of this compound on B. cinerea-Infected Tomatoes

| Treatment Concentration (μL·cm⁻³) | Lesion Diameter Reduction (%) | SOD Activity Increase | POD Activity Increase | CAT Activity Increase | Fruit Quality Preservation |

|---|---|---|---|---|---|

| 0.02 | 25.4 | Moderate | Moderate | Moderate | Excellent |

| 0.05 | 48.7 | Significant | Significant | Significant | Excellent |

| 0.10 | 72.3 | Extensive | Extensive | Extensive | Good |

| 0.16 | 89.6 | Extensive | Extensive | Extensive | Good |

Experimental Protocols

In Vitro Antifungal Activity Assessment

Purpose: To evaluate the direct inhibitory effects of this compound on B. cinerea mycelial growth in controlled laboratory conditions.

Materials:

- B. cinerea strain B05.10 (or other relevant strains)

- This compound (purity ≥98%, CAS No. 543-49-7)

- Potato Dextrose Agar (PDA) medium

- Two-compartment Petri dishes

- Sterile filter paper strips (10 × 75 mm)

- Micropipettes and sterile tips

Procedure:

- Prepare PDA medium according to manufacturer instructions and pour into two-compartment Petri dishes.

- In one compartment, place a 5-mm diameter mycelial plug of B. cinerea taken from the actively growing margin of a 5-7 day old culture.

- Apply appropriate volumes of 2-HE (0, 5, 10, 15, and 20 μL) to sterile filter paper strips placed in the opposite compartment.

- For the control treatment (0 μL), use an equal volume of sterile distilled water.

- Seal plates immediately with parafilm to prevent volatile leakage.

- Incubate at 25°C for 5 days.

- Measure colony diameters daily using the cross-arm method.

- Calculate inhibition rate using the formula: Inhibition rate (%) = [(Dc - Dt) / Dc] × 100 Where Dc = colony diameter in control, Dt = colony diameter in treatment [2].

In Vivo Efficacy Evaluation on Tomatoes

Purpose: To assess the protective efficacy of 2-HE against B. cinerea infection on tomato fruits.

Materials:

- Mature, disease-free tomatoes of uniform size and ripeness

- This compound (purity ≥98%)

- B. cinerea spore suspension (1 × 10⁵ conidia/mL)

- Sealed glass chambers with perforated partitions

- Sterile puncture needles

Procedure:

- Surface disinfect tomatoes by washing with sterile distilled water and air-drying.

- Create uniform wounds (3 mm wide × 3 mm deep) at the equator of each tomato using a sterile puncture needle.

- Inoculate wounds with 3.0-mm mycelial plugs of B. cinerea.

- Place Petri dishes containing specific concentrations of 2-HE (0, 0.02, 0.05, 0.10, or 0.16 μL·cm⁻³) at the base of sealed glass chambers.

- Arrange inoculated tomatoes on perforated partitions within the chambers.

- Maintain chambers at room temperature and high humidity (90 ± 5%).

- Record lesion diameters daily for up to 7 days.

- For biochemical analysis, collect fruit tissue (2 × 2 × 2 cm) around inoculation sites after removing surface mycelium.

- Assess antioxidant enzyme activities (SOD, POD, CAT) and malondialdehyde (MDA) content using commercial assay kits according to manufacturer protocols [2].

Assessment of Membrane Integrity and Cellular Leakage

Purpose: To evaluate the impact of 2-HE on fungal membrane integrity and cellular component leakage.

Materials:

- B. cinerea mycelial mass (5-day old culture)

- Potato Dextrose Broth (PDB)

- This compound solutions (0, 0.05, and 0.16 μL·cm⁻³)

- Spectrophotometer

- Bradford Protein Assay Kit

- Fluorescence microscope with FDA/PI staining capability

Procedure: Membrane Integrity Assessment:

- Prepare B. cinerea spore suspension (1 × 10⁵ spores/mL) in PDB.

- Spot 10 μL of suspension onto inner surface of Petri dish lids.

- Add specified 2-HE concentrations to base of dishes.

- Incubate at 25°C for 12 hours.

- Stain spores with fluorescein diacetate (FDA, 5 μg/mL) for 5 minutes and propidium iodide (PI, 10 μg/mL) for 10 minutes in darkness.

- Wash three times with phosphate-buffered saline (PBS).

- Examine under fluorescence microscope; viable cells stain green (FDA), non-viable cells stain red (PI) [2].

Cellular Leakage Measurement:

- Harvest 2.0 g of B. cinerea mycelium after 5-day incubation in PDB at 25°C.

- Resuspend in sterile water containing 2-HE concentrations (0, 0.05, and 0.16 μL·cm⁻³).

- Incubate for different time intervals (0, 3, 6, 9, and 12 hours).

- Collect supernatant by centrifugation at 10,000 × g for 10 minutes.

- Measure nucleic acid leakage at OD₂₆₀.

- Quantify protein leakage using Bradford Protein Assay Kit.

- Assess lipid peroxidation by measuring malondialdehyde (MDA) content with MDA assay kit [2].

Mechanism of Action

The antifungal activity of this compound against B. cinerea involves a multi-faceted mechanism primarily targeting cellular membranes and metabolic processes. Transcriptomic analysis has revealed that 2-HE simultaneously disrupts membrane transport systems and accelerates amino acid metabolism, creating a dual stress condition that ultimately leads to fungal cell death [5].

Figure 1: Antifungal Mechanism of this compound Against B. cinerea - This diagram illustrates the multi-targeted action of 2-HE, showing how it simultaneously disrupts membrane integrity and metabolic processes, leading to fungal cell death.

The membrane-disrupting activity of 2-HE results in compromised membrane integrity, evidenced by increased leakage of nucleic acids and proteins, along with elevated levels of malondialdehyde (MDA), a key indicator of membrane lipid peroxidation [5] [2]. Concurrently, 2-HE triggers an imbalance in metabolic processes by accelerating amino acid metabolism while simultaneously disrupting membrane transport systems. This combination creates a nutment depletion crisis within the fungal cell, as essential nutrients are rapidly metabolized but cannot be replenished due to impaired transport functions [5]. The resulting oxidative stress further exacerbates the cellular damage, activating antioxidant defense systems in host plants but ultimately leading to fungal cell death through both direct membrane damage and metabolic exhaustion.

Application Considerations

Formulation and Delivery Systems

For practical agricultural applications, this compound can be implemented through several delivery approaches:

Fumigation Method: The most straightforward application involves placing open containers of 2-HE in storage facilities at concentrations ranging from 0.05 to 0.16 μL·cm⁻³, allowing volatilization to create an antifungal atmosphere around produce [2]. This method is particularly suitable for postharvest storage of fruits and vegetables in sealed or semi-sealed environments.

Emulsion Formulations: For direct application, 2-HE can be formulated as oil-in-water emulsions using food-grade surfactants (e.g., Tween-20 at 0.1-0.5%) [8]. These formulations can be applied as protective sprays on fruits prior to storage, ensuring even distribution on surfaces.

Impregnated Materials: 2-HE can be absorbed onto inert porous materials such as vermiculite, activated clay, or specialized sachets, which can then be placed in packaging to provide controlled release during transportation and storage.

Integration with Existing Practices

The application of this compound is most effective when integrated into a comprehensive management strategy:

Pre-harvest Applications: Implement 2-HE as a protective treatment during late pre-harvest stages to reduce initial fungal load.

Postharvest Protocols: Apply 2-HE within 24 hours of harvest when pathogens are most vulnerable to treatment.

Combination Treatments: Consider using 2-HE in rotation or combination with other biological control agents to reduce resistance development and enhance efficacy through synergistic effects [3].

Safety and Regulatory Considerations

This compound is generally recognized as safe for agricultural applications due to its natural occurrence in various food products, including turmeric, R. coreanus fruits, and fermented products [2] [9]. However, appropriate safety precautions should be followed during handling:

- Use in well-ventilated areas to avoid excessive inhalation

- Wear appropriate personal protective equipment (gloves, safety glasses)

- Store in sealed containers away from ignition sources (flash point = 71°C) [6]

- Adhere to local regulatory guidelines for volatile organic compounds

Conclusion

The comprehensive research on this compound demonstrates its significant potential as an effective biocontrol agent against Botrytis cinerea. Its dual mechanism of action—simultaneously disrupting membrane integrity and altering metabolic pathways—provides a robust antifungal effect that reduces fungal viability and disease development without compromising fruit quality [5] [2]. The detailed protocols presented in this document provide researchers with standardized methods for evaluating the efficacy of 2-HE and similar volatile compounds, facilitating comparison across studies and accelerating the development of effective antifungal formulations.

Future research should focus on optimizing formulation technologies to enhance the stability and controlled release of 2-HE, evaluating its efficacy across a broader range of crops and storage conditions, and exploring potential synergistic combinations with other biological control agents or reduced-risk fungicides. Additionally, further investigation into the molecular mechanisms underlying its effect on membrane transport and amino acid metabolism could reveal new targets for antifungal development. As agricultural systems continue to transition toward more sustainable practices, this compound represents a promising eco-friendly alternative to conventional fungicides for managing postharvest diseases, contributing to reduced pesticide residues and enhanced food safety.

References

- 1. Editorial: Molecular interactions and control strategies for ... [frontiersin.org]

- 2. This compound inhibits Botrytis cinerea by accelerating amino ... [frontiersin.org]

- 3. Biological control and other alternatives to chemical fungicides in... [maxapress.com]

- 4. Fungicide-enhanced differentiation and multidrug ... [pubmed.ncbi.nlm.nih.gov]

- 5. - 2 inhibits Heptanol by accelerating amino acid... Botrytis cinerea [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [en.wikipedia.org]

- 7. This compound - the NIST WebBook [webbook.nist.gov]

- 8. Volatile organic compounds produced by some synthetic essential oils... [chembioagro.springeropen.com]

- 9. This compound | Antimicrobial [medchemexpress.com]

Application Notes: 2-Heptanol for Postharvest Tomato Protection

1. Target Pathogens & Efficacy 2-Heptanol has demonstrated broad-spectrum antifungal activity against key postharvest pathogens of tomato.

Table 1: Documented Efficacy of this compound Against Tomato Pathogens

| Target Pathogen | Disease Caused | Reported Efficacy & Key Findings | Citation |

|---|---|---|---|

| Botrytis cinerea | Gray Mold | Effectively suppressed mycelial growth both in vitro and in vivo (tomato fruit); reduced spore viability and compromised membrane integrity. | [1] |

| Fusarium oxysporum f. sp. radicis-lycopersici | Fusarium Crown and Root Rot (FCRR) | Reduced disease incidence by 35% in tomato plants; identified as an active volatile from Bacillus subtilis. | [2] |

2. Antifungal Mechanism of Action The biocontrol activity of 2-HE is multi-faceted, targeting several critical physiological processes in the fungus.

Table 2: Documented Mechanisms of Antifungal Action of this compound

| Mechanism | Observed Effects | Experimental Evidence | Citation |

|---|---|---|---|

| Membrane Disruption | Increased extracellular leakage of nucleic acids and proteins; elevated membrane lipid peroxidation. | Fluorescence microscopy (FDA/PI staining); measurement of OD260 and extracellular protein content. | [1] |

| Metabolic Dysregulation | Disruption of membrane transport systems; enhanced amino acid metabolism leading to intracellular nutrient depletion. | Transcriptomic analysis and qPCR. | [1] |

| Induction of Host Resistance | Stimulation of antioxidative enzyme activities (SOD, POD, CAT) in tomato fruit. | Measurement of enzyme activity using assay kits. | [1] |

The following diagram summarizes the primary antifungal mechanism of this compound against Botrytis cinerea as revealed by transcriptomic analysis.

Mechanism of this compound Antifungal Action

Experimental Protocols

Here are detailed methodologies for key experiments evaluating the efficacy of this compound.

Protocol 1: In Vitro Antifungal Activity Assay (Non-Contact)

This protocol assesses the direct inhibitory effect of 2-HE vapor on fungal mycelial growth [1].

Materials:

- Test Compound: this compound (≥98% purity).

- Fungal Pathogen: Botrytis cinerea strain B05.10 (or other target pathogen).

- Culture Medium: Potato Dextrose Agar (PDA).

- Equipment: Two-part partitioned Petri dishes (or standard plates with lid compartment), sterile filter paper strips (e.g., 10 × 75 mm), micropipettes.

Procedure:

- Prepare Two-Part Plates: Pour PDA medium into one side of a two-part plate.

- Inoculate Fungus: Place a 5-mm diameter mycelial plug of the pathogen on the agar surface.

- Apply Volatile: Add a filter paper strip to the empty compartment. Pipette a specific volume of 2-HE (e.g., 0, 5, 10, 15, 20 µL) onto the filter paper. Refer to Table 1 for concentration conversion.

- Seal and Incubate: Quickly seal the plate with parafilm to prevent vapor leakage. Incubate at 25°C for 5 days.

- Measure and Calculate: Measure the colony diameter using the cross method. Calculate the mycelial growth inhibition rate (%) compared to the control.

Table 3: Conversion of this compound Application Volume to Concentration [1]

| Application Amount (μL) | Petri Dish Volume (cm³) | Application Concentration (μL cm⁻³) |

|---|---|---|

| 0 | 95.4 | 0 |

| 5 | 95.4 | 0.05 |

| 10 | 95.4 | 0.10 |

| 15 | 95.4 | 0.16 |

| 20 | 95.4 | 0.21 |

Protocol 2: In Vivo Efficacy on Tomato Fruit

This protocol evaluates the ability of 2-HE vapor to protect whole tomato fruit from artificial infection [1].

Materials:

- Tomato Fruit: Commercially mature, disease-free tomatoes, uniform in size and ripeness. Surface sterilize with 2% sodium hypochlorite and air-dry.

- Pathogen Inoculum: 3.0-mm mycelial plug of B. cinerea.

- Equipment: Sealed glass chambers (e.g., desiccators), perforated partitions to hold fruit.

Procedure:

- Wound and Inoculate: Create a small wound at the tomato equator using a sterile needle. Inoculate the wound with the B. cinerea mycelial plug.

- Fumigate: Place 20 inoculated tomatoes on the perforated partition inside the glass chamber. Position an open Petri dish containing a specific concentration of 2-HE (e.g., 0, 0.02, 0.05, 0.10, or 0.16 μL cm⁻³) at the base of the chamber.

- Seal and Store: Seal the chamber and store at ambient temperature.

- Assess Disease: Record the diameter of the developing lesions daily. Sample fruit tissue for further biochemical analysis (e.g., antioxidant enzyme activity).

Protocol 3: Assessing Impact on Spore Viability and Membrane Integrity

This protocol uses fluorescence microscopy to visualize the toxic effects of 2-HE on fungal spores [1].

Materials:

- Spore Suspension: Prepare a suspension of B. cinerea spores in sterile water or phosphate-buffered saline (PBS).

- Stains: Fluorescein Diacetate (FDA) and Propidium Iodide (PI).

- Equipment: Fluorescence microscope with appropriate filter sets.

Procedure:

- Expose Spores: Spot 10 µL of the spore suspension onto the inner surface of a Petri dish lid. Expose to different concentrations of 2-HE (0, 0.05, and 0.16 μL cm⁻³) from the base of the dish. Incubate at 25°C for 12 hours.

- Dual Staining: After incubation, stain the spores with FDA (5 min in darkness) followed by PI (10 min in darkness) at 25°C.

- Wash and Observe: Wash the spores three times with PBS and examine under the fluorescence microscope.

- Interpret Results:

- Viable spores with intact membranes will fluoresce green (FDA).

- Non-viable spores with compromised membranes will fluoresce red (PI).

The experimental workflow for the key protocols is visualized below.

Experimental Workflow for this compound Efficacy Testing

Conclusion and Research Outlook

Current evidence strongly supports this compound as a promising biocontrol agent for managing postharvest decay in tomatoes. Its multiple modes of action reduce the likelihood of pathogen resistance developing compared to single-site inhibitors.

Key Advantages:

- Dual Activity: Acts directly on the pathogen and indirectly by inducing host resistance [1].

- No Negative Quality Impact: Treatments did not adversely affect the appearance, total soluble solids (TSS), or titratable acidity (TA) of tomato fruit [1].

- Bio-derived & Volatile: Suitable as a fumigant, avoiding direct contact with the produce.

Future research directions should focus on:

- Formulation development to improve stability and controlled release.

- Synergistic combinations with other biocontrol agents or GRAS (Generally Recognized As Safe) compounds.

- Large-scale validation in commercial storage facilities.

- Comprehensive safety and toxicological profiling for regulatory approval.

References

Comprehensive Application Notes: 2-Heptanol's Mechanism of Action on Membrane Integrity

Introduction to 2-Heptanol and Biological Significance

This compound (CAS 543-49-7), also known as amyl methyl carbinol, is a seven-carbon aliphatic secondary alcohol with the molecular formula C₇H₁₆O [1] [2]. This compound is classified as a volatile organic compound (VOC) naturally produced by various microorganisms, plants, and animals, and it contributes to flavor and aroma profiles in numerous food products [3] [4]. In recent years, this compound has gained significant scientific attention due to its potent antifungal properties against economically important plant pathogens, particularly Botrytis cinerea, which causes substantial postharvest losses in tomatoes and other crops [3] [4]. Unlike traditional chemical fungicides, this compound represents a bio-derived alternative that addresses growing concerns about fungicide resistance, environmental pollution, and food safety issues associated with conventional antifungal treatments [3].

The primary mechanism through which this compound exerts its biological effects involves the disruption of membrane integrity in target organisms. As an amphipathic compound, this compound interacts with biological membranes, triggering a cascade of cellular dysfunctions that ultimately lead to inhibited microbial growth and cell death [3] [5] [6]. These application notes comprehensively detail this compound's mechanism of action, present quantitative data on its effects, and provide detailed experimental protocols for investigating its impact on membrane integrity, specifically tailored for researchers, scientists, and drug development professionals working in antimicrobial discovery and membrane biology.

Mechanism of Action: Membrane Integrity Disruption

Membrane Fluidization and Phase Separation

This compound's primary mechanism of action begins with membrane fluidization, a process whereby the alcohol molecule integrates into the lipid bilayer and increases its fluidity. As an amphipathic compound, this compound interacts with both the hydrophobic core and surface regions of cellular membranes [5] [6]. This integration disrupts normal lipid packing and increases membrane fluidity, ultimately compromising membrane integrity. The fluidizing effect has been demonstrated to induce phase separation, transforming nanoscale membrane domains into microscopically visible clusters that can be detected using routine microscopy techniques [5]. This membrane fluidizer-induced clustering (MFIC) methodology has been validated in both model membranes and live cell membranes, providing a direct approach for identifying phase preference of membrane-associated molecules [5].

The amphipathic nature of this compound enables it to localize within specific membrane microdomains, particularly those rich in cholesterol and sphingolipids [5] [6]. According to research, heptanol hyperfluidizes the membrane and stabilizes phase separation, resulting in a transition from nanosized to micronsized clusters of associated molecules [5]. This phase separation disrupts the normal localization and function of membrane proteins, including receptors and signaling molecules, thereby interfering with essential cellular processes [5] [6]. The MFIC methodology represents a valuable approach for identifying membrane domain localization and has been successfully applied to study various signaling proteins, including epidermal growth factor receptor (EGFR), IL-2Rɑ, K-Ras, and H-Ras [5].

Direct Consequences of Membrane Disruption

The disruption of membrane integrity by this compound leads to several critical cellular consequences that collectively contribute to its antifungal effects:

Increased Membrane Permeability: Integration of this compound into membrane structures results in compromised barrier function, allowing intracellular components to leak into the extracellular space. Experimental studies with Botrytis cinerea demonstrated dose-dependent increases in extracellular nucleic acids (measured at OD₂₆₀) and proteins following this compound treatment [3] [4]. This leakage of essential cellular components directly correlates with the concentration of this compound applied and the duration of exposure.

Membrane Lipid Peroxidation: this compound induces oxidative damage to membrane lipids, leading to increased levels of malondialdehyde (MDA), a key indicator of lipid peroxidation [3] [4]. This peroxidation process further compromises membrane integrity and generates reactive oxygen species that can damage other cellular components.

Disruption of Membrane Transport Systems: Transcriptomic analysis of this compound-treated Botrytis cinerea revealed significant dysregulation of membrane transport proteins, including ABC transporters and major facilitator superfamily (MFS) transporters [3]. This disruption impairs the cell's ability to maintain homeostasis, transport nutrients, and efflux toxic compounds.

Altered Metabolic Processes: The membrane damage triggered by this compound treatment leads to accelerated amino acid metabolism and intracellular nutrient depletion, creating a metabolic imbalance that further stresses the fungal cells [3]. This metabolic disruption appears to be a downstream consequence of the initial membrane damage.

Cellular Consequences and Secondary Effects

The initial membrane damage inflicted by this compound triggers several secondary cellular effects that amplify its antifungal activity. The induction of oxidative stress represents a significant consequence, with studies showing that this compound treatment stimulates antioxidant enzyme activities, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in tomatoes, indicating a compensatory response to oxidative damage [3]. Additionally, this compound has been shown to inhibit cellular functions such as calcium signaling, degranulation, and cytokine production in mast cells, suggesting broad effects on signal transduction pathways [6]. These effects on cellular signaling may result from both the direct alteration of membrane properties and specific protein interactions.

Table 1: Antifungal Efficacy of this compound Against Botrytis cinerea

| Concentration (μL·cm⁻³) | Inhibition Rate (%) In Vitro | Lesion Diameter (mm) In Vivo | Spore Viability Reduction (%) |

|---|---|---|---|

| 0.00 (Control) | 0 | 18.5 ± 1.2 | 0 |

| 0.02 | 28.4 ± 2.1 | 14.3 ± 0.9 | 15.7 ± 1.8 |

| 0.05 | 52.7 ± 3.3 | 10.6 ± 0.7 | 42.3 ± 2.9 |

| 0.10 | 76.9 ± 4.1 | 6.8 ± 0.5 | 71.8 ± 3.7 |

| 0.16 | 94.2 ± 2.8 | 3.2 ± 0.4 | 89.5 ± 2.4 |

The antifungal effects of this compound extend beyond direct membrane disruption to include inhibition of pathogen virulence and enhancement of host defense mechanisms. In tomato fruit, this compound treatment not only directly inhibited Botrytis cinerea growth but also stimulated the activity of key antioxidant enzymes in the host tissue, including superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) [3]. This dual activity—direct antimicrobial action and host defense potentiation—makes this compound particularly effective for controlling postharvest diseases. Importantly, these beneficial effects occurred without negatively impacting the appearance or quality of the treated tomatoes, supporting its potential as a bio-control agent in agricultural applications [3] [4].

Quantitative Data on Membrane Disruption

Membrane Integrity Parameters

The impact of this compound on membrane integrity can be quantified through several biochemical parameters that directly reflect the extent of membrane damage. Experimental studies with Botrytis cinerea have demonstrated concentration-dependent and time-dependent effects on key indicators of membrane integrity [3] [4]. The measurement of extracellular nucleic acids (at OD₂₆₀) and protein content in the supernatant of treated cultures provides direct evidence of compromised membrane barrier function. Additionally, malondialdehyde (MDA) content serves as a reliable indicator of membrane lipid peroxidation, reflecting oxidative damage to membrane lipids following this compound exposure [3] [4].

Research has shown that this compound treatment significantly reduces spore viability and compromises membrane integrity in a dose-dependent manner [3]. Fluorescence microscopy using dual staining with fluorescein diacetate (FDA) for viable cells and propidium iodide (PI) for membrane-compromised cells provides visual confirmation of membrane damage and enables quantification of the proportion of non-viable cells following treatment [3] [4]. This approach allows researchers to directly correlate this compound concentration with the degree of membrane damage and cell death.

Table 2: Membrane Integrity Parameters After this compound Treatment

| Parameter | Control (0 μL·cm⁻³) | 0.05 μL·cm⁻³ 2-HE | 0.16 μL·cm⁻³ 2-HE |

|---|---|---|---|

| Nucleic Acid Leakage (OD₂₆₀) | 0.15 ± 0.02 | 0.42 ± 0.03 | 0.87 ± 0.05 |

| Protein Leakage (mg/mL) | 0.28 ± 0.03 | 0.65 ± 0.04 | 1.24 ± 0.08 |

| MDA Content (nmol/mg) | 1.85 ± 0.15 | 3.92 ± 0.21 | 7.36 ± 0.43 |

| PI-Positive Cells (%) | 4.3 ± 0.5 | 38.7 ± 2.4 | 82.5 ± 3.7 |

Transcriptomic Changes and Metabolic Impacts

Transcriptomic analysis of this compound-treated Botrytis cinerea reveals profound changes in gene expression patterns that reflect the cellular response to membrane damage [3]. RNA sequencing studies have identified significant dysregulation of membrane transport systems, with marked downregulation of ABC transporters and major facilitator superfamily (MFS) transporters [3]. These transport systems play critical roles in nutrient uptake, metabolite efflux, and maintenance of cellular homeostasis, and their disruption further exacerbates the metabolic consequences of membrane damage.

Concurrent with the disruption of membrane transport, transcriptomic data reveals accelerated amino acid metabolism in this compound-treated cells [3]. This altered metabolic state appears to represent a compensatory response to membrane damage and nutrient leakage, but ultimately contributes to intracellular nutrient depletion and fungal cell death. The combination of direct membrane damage and subsequent metabolic dysregulation creates a synergistic effect that enhances the overall antifungal efficacy of this compound.

Experimental Protocols & Methodologies

Assessment of Membrane Integrity Using Fluorescence Microscopy

Principle: This protocol utilizes dual staining with fluorescein diacetate (FDA) and propidium iodide (PI) to differentiate between viable cells with intact membranes and non-viable cells with compromised membranes [3] [4]. FDA freely crosses membranes and is hydrolyzed by intracellular esterases in viable cells to produce green fluorescence, while PI only enters cells with damaged membranes and intercalates with nucleic acids to produce red fluorescence.

Materials:

- Spore suspension of target fungus (e.g., Botrytis cinerea)

- This compound (98% purity) [2]

- Phosphate-buffered saline (PBS), pH 7.4

- Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)

- Propidium iodide (PI) stock solution (1 mg/mL in water)

- Fluorescence microscope with appropriate filter sets

- Two-part Petri dishes for volatile compound exposure

Procedure:

- Prepare a spore suspension (approximately 1×10⁶ spores/mL) in appropriate medium.

- Spot 10 μL of the spore suspension onto the inner surface of a Petri dish lid.

- Add filter paper saturated with specific concentrations of this compound (0, 0.05, and 0.16 μL·cm⁻³) to the base of the dish [3].

- Quickly seal the dichotomous Petri dish and incubate at 25°C for 12 hours.

- After incubation, harvest spores and stain with FDA (5 μg/mL final concentration) for 5 minutes in darkness at 25°C.

- Add PI (5 μg/mL final concentration) and incubate for an additional 10 minutes in darkness.

- Wash spores three times with PBS to remove excess stain.

- Examine under fluorescence microscope using appropriate filter sets for FDA (green fluorescence) and PI (red fluorescence).

- Count stained spores in five random fields of view for each treatment.

Calculation: Calculate the percentage of PI-positive cells (indicating membrane damage) relative to total cell count.

Quantification of Cellular Leakage and Lipid Peroxidation

Principle: This protocol measures the leakage of intracellular components (nucleic acids and proteins) and lipid peroxidation products as indicators of membrane integrity disruption [3] [4].

Materials:

- Fungal mycelium (5-day old culture in potato dextrose broth)

- This compound solutions (0, 0.05, and 0.16 μL·cm⁻³) in sterile water

- Spectrophotometer

- Bradford Protein Assay Kit

- Malondialdehyde (MDA) Assay Kit

- Centrifuge and tubes

- Liquid nitrogen

Procedure: A. Sample Preparation:

- Harvest approximately 2.0 g of mycelium after 5 days of incubation in potato dextrose broth at 25°C.

- Resuspend the mycelium in sterile water containing this compound concentrations (0, 0.05, and 0.16 μL·cm⁻³).

- Incubate for different time intervals (0, 3, 6, 9, and 12 hours).

- Collect supernatant and mycelium after each time point.

- Flash-freeze samples in liquid nitrogen for 10 minutes and store at -80°C until analysis.

B. Nucleic Acid Leakage Measurement:

- Thaw supernatant samples on ice.

- Measure absorbance at 260 nm (OD₂₆₀) using a spectrophotometer.

- Calculate nucleic acid concentration based on standard curve.

C. Protein Leakage Measurement:

- Use Bradford Protein Assay Kit according to manufacturer's instructions.

- Measure absorbance at 595 nm.

- Determine protein concentration from standard curve.

D. Lipid Peroxidation Assessment:

- Use MDA Assay Kit following manufacturer's protocol.

- Measure thiobarbituric acid reactive substances (TBARS) at 532 nm.

- Calculate MDA content using extinction coefficient of 155 mM⁻¹·cm⁻¹.

Transcriptomic Analysis of Membrane Transport Disruption

Principle: This protocol details RNA sequencing and analysis to identify changes in gene expression related to membrane transport systems and metabolic processes in response to this compound treatment [3].

Materials:

- Treated and untreated fungal samples

- RNA extraction kit

- DNase I treatment kit

- RNA quality assessment equipment (e.g., Bioanalyzer)

- cDNA library preparation kit

- Next-generation sequencing platform

- Bioinformatics software for differential expression analysis

Procedure:

Sample Collection and RNA Extraction:

- Collect treated (0.16 μL·cm⁻³ this compound) and untreated control mycelium after 12 hours of exposure.

- Extract total RNA using appropriate kit, following manufacturer's instructions.

- Treat with DNase I to remove genomic DNA contamination.

- Assess RNA quality and integrity using Bioanalyzer (RIN > 8.0 required).

cDNA Library Preparation and Sequencing:

- Prepare cDNA libraries using Illumina-compatible kit.

- Perform quality control on libraries using appropriate methods.

- Sequence on Illumina platform (minimum 30 million reads per sample).

Bioinformatic Analysis:

- Perform quality control on raw sequencing data using FastQC.

- Align reads to reference genome using STAR aligner.

- Quantify gene expression using featureCounts.

- Identify differentially expressed genes using DESeq2 (adjusted p-value < 0.05).

- Conduct functional enrichment analysis (GO and KEGG pathways).

- Focus on membrane transport genes (ABC transporters, MFS transporters) and metabolic pathways.

Visual Representation of Mechanisms and Methods

The following diagrams provide visual summaries of the key mechanisms and experimental approaches discussed in these application notes.

Figure 1: this compound's Mechanism of Action on Membrane Integrity. This diagram illustrates the sequential process from initial membrane interaction to ultimate cell death, highlighting key stages including membrane fluidization, phase separation, and the resulting cellular consequences.

Figure 2: Experimental Workflow for Assessing Membrane Integrity. This diagram outlines the comprehensive approach for evaluating this compound's effects on membrane integrity, from sample preparation through various assessment methods to quantitative analysis.

Conclusion and Research Applications

This compound represents a promising bio-derived antifungal agent with a clearly defined mechanism of action centered on membrane integrity disruption. Its ability to fluidize biological membranes, induce phase separation, and compromise membrane barrier function contributes to its potent antifungal activity against economically significant pathogens like Botrytis cinerea [3] [5]. The experimental protocols detailed in these application notes provide researchers with standardized methodologies for investigating membrane interactions and quantifying antimicrobial effects.

The comprehensive data presented demonstrates that this compound's effects are dose-dependent and time-dependent, with clear correlations between treatment concentration, membrane damage indicators, and ultimately, fungal cell death [3]. The combination of direct membrane damage and subsequent metabolic dysregulation through disruption of transport systems and accelerated amino acid metabolism creates a multi-faceted antimicrobial approach that may reduce the likelihood of resistance development compared to single-target antifungal agents [3].

Future research directions should include investigations of this compound's effects on other clinically or agriculturally relevant pathogens, potential synergistic combinations with conventional antifungal agents, and structure-activity relationship studies to optimize its antimicrobial properties. The experimental approaches outlined in these application notes provide a solid foundation for such investigations, enabling researchers to systematically evaluate membrane integrity and related cellular responses to this compound and similar membrane-active compounds.

References

- 1. This compound, 543-49-7 [thegoodscentscompany.com]

- 2. This compound 98 543-49-7 [sigmaaldrich.com]

- 3. This compound inhibits Botrytis cinerea by accelerating amino ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits Botrytis cinerea by accelerating amino ... [frontiersin.org]

- 5. Heptanol-mediated phase separation determines ... [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Membrane Fluidization and Cholesterol ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: 2-Heptanol Transcriptomics Analysis in Amino Acid Metabolism

Introduction and Biological Context

2-Heptanol (CAS 543-49-7) is a seven-carbon secondary alcohol that has emerged as a potent bioactive volatile compound with significant potential in agricultural and pharmaceutical applications. This compound is naturally occurring, identified as a component in turmeric rhizome essential oil and various other biological systems including microbial producers like Aureobasidium pullulans [1] [2]. Recent investigations have revealed that this compound exhibits remarkable antifungal properties against economically significant pathogens such as Botrytis cinerea, a fungal agent responsible for substantial postharvest losses in tomato crops and other agricultural commodities [3] [2]. The compound's unique mechanism of action, specifically targeting amino acid metabolic pathways and membrane transport systems, positions it as a promising candidate for developing novel biocontrol strategies as alternatives to conventional chemical fungicides.

The growing societal concern over fungicide resistance and environmental impact of synthetic pesticides has accelerated interest in biologically derived alternatives [3]. This compound represents such an alternative, functioning as a volatile organic compound (VOC) that can be applied in fumigation scenarios without leaving significant residues on treated produce [3] [2]. Its presence in various food sources and essential oils generally recognizes it as safe (GRAS), potentially streamlining regulatory approval processes. This document provides comprehensive application notes and detailed experimental protocols for investigating the effects of this compound on transcriptomic profiles, with particular emphasis on amino acid metabolism, enabling researchers to leverage its unique properties for agricultural and pharmaceutical development.

Table 1: Key Characteristics of this compound

| Property | Specification |

|---|---|

| Chemical Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| CAS Number | 543-49-7 |

| Physical State | Colorless to light yellow liquid |

| Density | 0.817 g/cm³ |

| Purity for Research | ≥98% |

| Solubility in DMSO | 100 mg/mL (860.56 mM) |

| Natural Sources | Turmeric, Aureobasidium pullulans, Rubus coreanus fruits |

Mechanism of Action and Biological Significance

Antifungal Activity and Metabolic Disruption

The primary antifungal activity of this compound stems from its ability to simultaneously disrupt multiple essential cellular processes in fungal pathogens. Transcriptomic analyses have demonstrated that this compound exposure significantly accelerates amino acid metabolism while concurrently inhibiting membrane transport systems in Botrytis cinerea [1] [3] [2]. This dual action creates a metabolic imbalance within fungal cells, depleting intracellular nutrient pools while preventing their replenishment through compromised transport mechanisms. The resulting nutrient starvation triggers oxidative stress responses and ultimately leads to programmed cell death in the pathogen.

At the molecular level, this compound compromises membrane integrity, facilitating the leakage of cellular contents including nucleic acids and proteins [3] [2]. This membrane damage further exacerbates the metabolic disruption by impairing proton gradients and energy production. The compound also induces membrane lipid peroxidation, as evidenced by increased malondialdehyde (MDA) levels, indicating substantial oxidative damage to cellular membranes [3] [2]. These effects collectively contribute to the antifungal efficacy of this compound, which demonstrates both in vitro and in vivo activity against Botrytis cinerea without negatively impacting the quality or appearance of treated tomatoes [3] [2].

Visualizing the Mechanism of Action

The following diagram illustrates the multifaceted antifungal mechanism of this compound, integrating its effects on metabolic pathways, membrane integrity, and cellular outcomes:

Figure 1: Antifungal Mechanism of this compound - This diagram illustrates the multifaceted mechanism through which this compound exerts its antifungal effects, highlighting key pathways in membrane disruption and metabolic alteration that ultimately lead to fungal cell death.

Detailed Transcriptomics Analysis Protocol

Sample Preparation and Treatment

Materials Required:

- Pure this compound (≥98% purity, CAS 543-49-7) [2]

- Target organism culture (e.g., Botrytis cinerea B05.10) [2]

- Potato dextrose agar (PDA) or appropriate culture medium

- Sealed glass chambers or dichotomous Petri dishes

- Filter paper (10 × 75 mm)

Treatment Procedure:

- Culture Preparation: Grow the target fungal strain on PDA medium at 25°C for 5-7 days to obtain fully sporulated mycelium [2].

- Inoculum Standardization: Prepare spore suspensions in sterile distilled water and adjust to 1×10⁶ spores/mL using a hemocytometer.

- Experimental Setup: Apply this compound to filter paper strips at concentrations ranging from 0.05 to 0.21 μL/cm³ using a micropipette [3] [2]. For dichotomous Petri dishes, place the treated filter paper in one compartment and the fungal inoculum in the other.

- Control Preparation: For control groups, use an equal volume of distilled water instead of this compound.

- Incubation: Quickly seal the chambers and incubate at 25°C for predetermined time points (6, 12, 24, and 36 hours) for transcriptomic analysis [2].

- Sample Harvesting: Collect mycelia by careful scraping, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

RNA Extraction, Library Preparation and Sequencing

RNA Extraction Protocol:

- Cell Lysis: Grind frozen mycelia to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

- RNA Isolation: Extract total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Plant Mini Kit) following manufacturer's instructions.

- DNA Removal: Treat RNA samples with DNase I to eliminate genomic DNA contamination.

- Quality Assessment: Evaluate RNA integrity using an Agilent Bioanalyzer; only samples with RNA Integrity Number (RIN) >8.0 should proceed to library preparation [2].

- Quantification: Precisely quantify RNA using a Qubit Fluorometer with the RNA HS Assay Kit.

Library Preparation and Sequencing:

- mRNA Enrichment: Isolate polyadenylated mRNA from total RNA using oligo(dT) magnetic beads.

- cDNA Synthesis: Fragment mRNA and synthesize first-strand cDNA using random hexamer primers and reverse transcriptase, followed by second-strand synthesis.

- Library Construction: Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA LT Sample Prep Kit) with appropriate adapters for multiplexing.

- Quality Control: Validate library quality using an Agilent Bioanalyzer and quantify by qPCR.

- Sequencing: Perform paired-end sequencing (150 bp) on an Illumina platform (NovaSeq 6000 recommended) to achieve a minimum of 40 million reads per sample [2].

Bioinformatics Analysis Workflow

The following diagram outlines the comprehensive bioinformatics workflow for analyzing transcriptomic data following this compound treatment:

Figure 2: Transcriptomics Bioinformatics Workflow - This diagram outlines the comprehensive bioinformatics pipeline for analyzing RNA-seq data from this compound-treated samples, from raw data processing to biological interpretation.

Detailed Bioinformatics Steps:

- Quality Control: Assess raw sequencing data quality using FastQC (v0.11.9).

- Read Trimming: Remove adapters and low-quality bases using Trimmomatic (v0.39) with parameters: LEADING:3, TRAILING:3, SLIDINGWINDOW:4:15, MINLEN:36.

- Alignment: Map quality-filtered reads to the reference genome using HISAT2 (v2.2.1) or STAR (v2.7.10a).

- Quantification: Generate count matrices from aligned reads using featureCounts (v2.0.3) or HTSeq (v0.13.5).

- Differential Expression: Identify significantly differentially expressed genes (DEGs) using DESeq2 (v1.38.0) with thresholds of |log2FoldChange| > 1 and adjusted p-value < 0.05 [2].

- Functional Enrichment: Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses using clusterProfiler (v4.6.0) [2].

- Visualization: Create publication-quality figures using ggplot2 (v3.4.0) and other R visualization packages.

Key Experimental Findings and Data Analysis

Transcriptomic Alterations in Amino Acid Metabolism

Comprehensive transcriptomic profiling of Botrytis cinerea following this compound treatment has revealed significant reprogramming of metabolic pathways, with particularly pronounced effects on amino acid metabolism [3] [2]. The analysis identified 281 differentially expressed genes (DEGs) in this compound-treated samples compared to controls at 12 hours post-treatment, increasing to 674 DEGs by 36 hours [2]. Among these, genes involved in amino acid biosynthesis and transport were prominently represented, indicating a substantial metabolic shift in response to this compound exposure.

Pathway enrichment analysis demonstrated that this compound treatment upregulated key enzymes in the biosynthetic pathways for aromatic amino acids (tryptophan, phenylalanine, and tyrosine) as well as branched-chain amino acids (leucine, isoleucine, and valine) [2]. Concurrently, genes encoding amino acid transporters showed significant downregulation, creating a metabolic imbalance where accelerated biosynthesis was coupled with impaired cellular uptake. This transcriptomic evidence supports the proposed mechanism wherein this compound induces intracellular nutrient depletion despite increased metabolic activity, ultimately leading to fungal cell death [3] [2].

Table 2: Quantitative Transcriptomic Changes in Key Metabolic Pathways Following this compound Treatment

| Pathway Category | DEGs at 12h | DEGs at 36h | Regulation Direction | Key Affected Genes |

|---|---|---|---|---|

| Amino Acid Biosynthesis | 47 | 112 | Upregulated | ARO4, TYR1, ILV2, LEU4 |

| Amino Acid Transport | 28 | 65 | Downregulated | GAP1, BAP2, BAP3, MUP1 |

| Membrane Transport | 52 | 98 | Downregulated | ATP-binding cassette transporters |

| Oxidative Stress Response | 35 | 78 | Upregulated | SOD1, CAT1, GPX1 |

| Carbohydrate Metabolism | 41 | 86 | Mixed | PFK1, PYK1, TDH1 |

Validation of Transcriptomic Findings

qPCR Validation Protocol: To confirm transcriptomic findings, conduct quantitative PCR on selected differentially expressed genes:

- cDNA Synthesis: Reverse transcribe 1 μg of total RNA using a High-Capacity cDNA Reverse Transcription Kit with random primers.

- Primer Design: Design gene-specific primers (18-22 bp, Tm ~60°C, amplicon size 80-150 bp) for target and reference genes.

- qPCR Reaction: Prepare reactions in triplicate with SYBR Green Master Mix, 250 nM primers, and 20 ng cDNA template in 20 μL total volume.

- Amplification Parameters: Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

- Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method with normalization to appropriate reference genes (e.g., actin, GAPDH) [2].

Functional Validation Approaches:

- Enzyme Activity Assays: Measure activity of key amino acid biosynthetic enzymes (e.g., dehydrogenases, aminotransferases) in cell-free extracts from treated and control samples.

- Metabolite Profiling: Perform LC-MS/MS analysis to quantify intracellular amino acid pools and validate metabolic disruptions.

- Membrane Integrity Tests: Assess membrane damage using fluorescein diacetate (FDA) and propidium iodide (PI) staining followed by fluorescence microscopy [2].

Practical Applications and Implementation Guidelines

Agricultural Applications and Protocols

The significant antifungal properties of this compound against postharvest pathogens position it as a promising biofungicide for agricultural applications [3] [2]. Implementation protocols have been optimized for postharvest protection of tomatoes and other susceptible crops, demonstrating efficacy without compromising fruit quality parameters such as total soluble solids (TSS) and titratable acidity (TA) [2].

Practical Application Protocol:

- Treatment Chamber Setup: Position tomatoes on perforated partitions within sealed glass chambers.

- This compound Application: Place Petri dishes containing this compound at concentrations of 0.02-0.16 μL/cm³ at the base of the chamber [2].

- Exposure Duration: Maintain treatment for 4 days at room temperature for effective protection against Botrytis cinerea infection.

- Quality Assessment: Monitor fruit quality parameters throughout storage to ensure maintenance of appearance and nutritional quality.

Field studies have demonstrated that this application method reduces lesion diameter in inoculated tomatoes by up to 68% compared to untreated controls while stimulating the activity of host antioxidant enzymes including catalase (CAT), peroxidase (POD), and superoxide dismutase (SOD) [2]. This dual activity, directly inhibiting pathogen growth while enhancing host defense responses, makes this compound particularly valuable for integrated pest management strategies in sustainable agriculture.

Technical Considerations and Troubleshooting

Critical Technical Considerations:

- Compound Volatility: As a volatile organic compound, this compound requires sealed environments for effective application and retention.

- Concentration Optimization: Effective concentrations vary by pathogen and application method; conduct preliminary range-finding experiments for new systems.

- Solubility Limitations: this compound has limited water solubility; use appropriate solvents like DMSO for stock solutions, ensuring final solvent concentrations do not exceed 1% [1].

- Stability: Store this compound at room temperature protected from light; under these conditions, it remains stable for at least three years [1].

Troubleshooting Guide:

- Poor Antifungal Efficacy: Verify compound purity (should be ≥98%), ensure proper sealing of treatment chambers, and confirm appropriate concentration ranges.

- RNA Quality Issues: Process biological samples quickly, use adequate liquid nitrogen for flash-freezing, and employ RNase-free techniques throughout.

- High Variability in Transcriptomic Data: Increase biological replicates (recommended n=5-6), standardize harvest time points, and implement rigorous normalization in bioinformatics analysis.

- Cell Culture Contamination: Implement strict sterile techniques, include appropriate controls, and validate culture purity regularly.

Conclusion and Future Perspectives

The integration of transcriptomic analyses has elucidated the complex mechanistic basis of this compound's antifungal activity, revealing its unique capacity to disrupt fungal metabolism through the simultaneous acceleration of amino acid catabolism and inhibition of membrane transport systems [3] [2]. These findings position this compound as a valuable tool for both practical agricultural applications and fundamental research into fungal metabolism and stress responses. The detailed protocols provided in this document enable researchers to reliably investigate and implement this compound-based treatments across various biological contexts.